molecular formula C9H13NO2S2 B2506443 N-ethyl-4-(methylsulfanyl)benzenesulfonamide CAS No. 713107-09-6

N-ethyl-4-(methylsulfanyl)benzenesulfonamide

Cat. No.: B2506443
CAS No.: 713107-09-6
M. Wt: 231.33
InChI Key: WBAHKRVOONQLTC-UHFFFAOYSA-N
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Description

N-ethyl-4-(methylsulfanyl)benzenesulfonamide is an organic compound with the molecular formula C9H13NO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an ethyl group and a methylsulfanyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(methylsulfanyl)benzenesulfonamide typically involves the reaction of 4-methylsulfanylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(methylsulfanyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and nucleophiles like sodium ethoxide.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

N-ethyl-4-(methylsulfanyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-(methylsulfanyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the ethyl and methylsulfanyl groups can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-methylbenzenesulfonamide: Lacks the methylsulfanyl group, which may affect its binding affinity and biological activity.

    N-methyl-4-(methylsulfanyl)benzenesulfonamide: Contains a methyl group instead of an ethyl group, which can influence its chemical reactivity and pharmacokinetic properties.

    4-(methylsulfanyl)benzenesulfonamide: Lacks the ethyl group, which may reduce its hydrophobic interactions and overall efficacy.

Uniqueness

N-ethyl-4-(methylsulfanyl)benzenesulfonamide is unique due to the presence of both the ethyl and methylsulfanyl groups, which contribute to its distinct chemical and biological properties. These groups enhance its binding affinity to molecular targets and improve its solubility and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

N-ethyl-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c1-3-10-14(11,12)9-6-4-8(13-2)5-7-9/h4-7,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAHKRVOONQLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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